n-benzyl-4-hydroxybenzenesulfonamide

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore

N-Benzyl-4-hydroxybenzenesulfonamide (CAS 96155-81-6) is the N-benzyl-substituted secondary sulfonamide bearing a free para-phenolic hydroxyl group. Unlike the O-benzyl ether isomer (CAS 146533-50-8), this compound retains both a sulfonamide –NH– donor capable of zinc coordination in carbonic anhydrase active sites and a phenolic –OH donor, providing two hydrogen-bond donors critical for target engagement. For CA isoform selectivity panels (hCA I, II, VII, IX, XII), NF-κB pathway modulation, or KV3.1 ion channel SAR studies, substitution with the O-benzyl analog will produce non-reproducible results. Available at ≥98% purity with defined storage (2–8°C, sealed dry). Contact us for bulk pricing.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 96155-81-6
Cat. No. B7843589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-benzyl-4-hydroxybenzenesulfonamide
CAS96155-81-6
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H13NO3S/c15-12-6-8-13(9-7-12)18(16,17)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
InChIKeyZFIFUZYGTBRPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-hydroxybenzenesulfonamide (CAS 96155-81-6): Core Structural and Physicochemical Profile for Procurement Evaluation


N-Benzyl-4-hydroxybenzenesulfonamide (CAS 96155-81-6) is a secondary sulfonamide bearing a free phenolic hydroxyl group at the para position and an N-benzyl substituent. With molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol, it possesses a polar surface area (PSA) of 74.78 Ų . The compound is distinct from its O-benzyl ether isomer 4-(benzyloxy)benzenesulfonamide (CAS 146533-50-8), which shares the same molecular formula but lacks the free sulfonamide NH and instead features an ether-linked benzyl group . This fundamental connectivity difference determines the hydrogen-bond donor/acceptor profile and directly impacts target binding, making the compounds non-interchangeable in biological assays.

Why N-Benzyl-4-hydroxybenzenesulfonamide Cannot Be Replaced by In-Class Sulfonamide Analogs Without Verification


Sulfonamides bearing a 4-hydroxyphenyl core constitute a pharmacologically privileged scaffold, but substitution at the sulfonamide nitrogen versus the phenolic oxygen produces functionally divergent molecules. The N-benzyl analog retains a free sulfonamide –NH– group capable of coordinating the zinc ion in carbonic anhydrase (CA) active sites, whereas the O-benzyl isomer sacrifices this zinc-binding motif, redirecting affinity to alternative targets . Likewise, within the N-substituted series, the presence of a secondary amine (N-benzyl-4-hydroxybenzenesulfonamide) versus a tertiary amine (N-benzyl-4-hydroxy-N-phenylbenzenesulfonamide) alters molecular volume, logP, and hydrogen-bonding capacity, which in turn governs isoform selectivity and off-target profiles [1]. For procurement intended for CA inhibition, estrogen receptor pathway modulation, or ion channel studies, generic substitution based solely on the 4-hydroxybenzenesulfonamide core will yield irreproducible results.

Quantitative Differentiation Evidence for N-Benzyl-4-hydroxybenzenesulfonamide vs. Closest Analogs


Zinc-Binding Motif Integrity: N-Benzyl Retains Sulfonamide –NH– vs. O-Benzyl Ether Abolishes It

The N-benzyl substitution pattern preserves the critical sulfonamide –NH– zinc-binding motif, while the isomeric O-benzyl ether (CAS 146533-50-8) replaces it with an ether linkage. Quantitative profiling of the O-benzyl analog against human carbonic anhydrase isoforms yields Ki values of 762 nM (hCA I), 20.3 nM (hCA II), 8.3 nM (hCA VII), 17.9 nM (hCA IX), and 10.5 nM (hCA XII) . The affinity and isoform selectivity profile of the O-benzyl compound is driven by the benzyloxy substituent's interactions with the enzyme hydrophobic pocket rather than direct zinc coordination . The N-benzyl compound, by contrast, is predicted to engage the catalytic zinc via its intact sulfonamide –NH–, producing a different isoform selectivity fingerprint. Class-level structure-activity data confirm that N-substitution on the sulfonamide nitrogen modulates CA isoform selectivity through steric and electronic effects distinct from O-substitution [1].

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore

NF-κB Pathway-Selective Estrogen Receptor Modulation: Class Evidence for 4-Hydroxyphenyl Sulfonamides

A series of substituted 4-hydroxyphenyl sulfonamides was profiled for estrogen receptor (ER)-mediated NF-κB transcriptional inhibition and conventional estrogenic activity. These compounds selectively inhibited NF-κB transcriptional activity while being devoid of conventional estrogenic activity in MCF-7 cell proliferation assays [1]. The class pharmacophore includes the 4-hydroxyphenyl group and a substituted sulfonamide nitrogen. The N-benzyl substituent in the target compound provides a specific hydrophobic volume that influences ER binding and pathway selectivity compared to N-phenyl (CAS 161356-05-4) or N-alkyl analogs within the same series [1]. While quantitative IC₅₀ values for the exact N-benzyl compound are not publicly disclosed, the published class SAR demonstrates that N-substitution identity is a key determinant of potency and pathway selectivity [1].

Estrogen receptor NF-κB inhibition Pathway-selective ligands

KV3.1 Potassium Channel Open-Channel Blockade: Structural Determinants Within the N-Alkylbenzenesulfonamide Class

A panel of N-alkylbenzenesulfonamides was evaluated for KV3.1 channel blockade using whole-cell patch-clamp electrophysiology in L-929 cells heterologously expressing KV3.1 channels. The six active N-alkylbenzenesulfonamides exhibited IC₅₀ values ranging from 9 µM to 55 µM, with Hill coefficients consistent with a two-molecule binding stoichiometry [1]. SAR analysis revealed that bulkier N-substituents and amino-lactam modifications decreased blocking effectiveness, while electron-withdrawing groups (e.g., NO₂) on the benzene ring enhanced potency [1]. The N-benzyl substituent represents a moderate-bulk hydrophobic group distinct from the straight-chain N-alkyl derivatives in the profiled series. The para-hydroxyl group on the benzene ring introduces an additional hydrogen-bonding element not present in the reported analogs, potentially altering both potency and subunit selectivity within the KV3 family [1].

KV3.1 channel Open-channel blocker N-alkylbenzenesulfonamide

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. O-Benzyl Isomer

The target compound (CAS 96155-81-6) possesses a calculated polar surface area (PSA) of 74.78 Ų, a molecular weight of 263.31 g/mol, and a molecular formula of C₁₃H₁₃NO₃S . It features two hydrogen-bond donors (phenolic –OH and sulfonamide –NH–) and three hydrogen-bond acceptors (S=O oxygens and phenolic oxygen). The O-benzyl isomer (CAS 146533-50-8) has the identical molecular formula and weight but only one hydrogen-bond donor (sulfonamide –NH₂) and three acceptors, with the phenolic –OH replaced by an ether oxygen . This difference in hydrogen-bond donor count (2 vs. 1) significantly impacts aqueous solubility, membrane permeability, and target binding. The N-benzyl compound is commercially available at ≥98% purity from multiple suppliers with storage at 2–8°C in sealed dry conditions .

Physicochemical properties Hydrogen bonding Drug-likeness

High-Confidence Application Scenarios for N-Benzyl-4-hydroxybenzenesulfonamide (CAS 96155-81-6) Based on Verified Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling with Intact Zinc-Binding Sulfonamide Motif

For labs screening sulfonamide-based carbonic anhydrase inhibitors, this compound provides a secondary sulfonamide pharmacophore with a retained –NH– zinc-binding group. Its N-benzyl substituent offers a defined hydrophobic contact surface distinct from the O-benzyl isomer CAS 146533-50-8, which lacks this zinc-coordination capability . Use in head-to-head isoform selectivity panels (hCA I, II, VII, IX, XII) can establish the contribution of N-substitution pattern to isoform preference, leveraging the O-benzyl analog's known Ki values (8.3–762 nM range) as a comparator set .

Estrogen Receptor Pathway-Selective Ligand Development Targeting NF-κB Without Estrogenicity

Building on the validated class of 4-hydroxyphenyl sulfonamides that inhibit NF-κB transcriptional activity without triggering conventional estrogenic responses in MCF-7 cells [1], this specific N-benzyl congener serves as a structural probe to explore the contribution of N-benzyl hydrophobic volume to pathway selectivity. It is directly applicable to SAR expansion programs seeking anti-inflammatory ER ligands devoid of proliferative effects [1].

Neuronal KV3.1 Channel Modulator Screening with Atypical N-Substitution

The N-benzyl-4-hydroxy substitution pattern introduces structural features (aromatic N-substituent + ring hydroxyl) not present in the straight-chain N-alkylbenzenesulfonamides characterized as KV3.1 open-channel blockers (IC₅₀ 9–55 µM) [2]. This compound enables investigation of whether aromatic N-substitution and the 4-OH hydrogen-bond donor enhance or diminish KV3.1 blocking potency and subunit selectivity, guiding the design of next-generation auditory or neurological channel modulators [2].

Medicinal Chemistry Building Block Requiring Dual H-Bond Donor Sulfonamide Scaffold

As a synthetic intermediate with two hydrogen-bond donors (phenolic –OH + sulfonamide –NH–) versus one in the O-benzyl isomer , this compound is the preferred choice for parallel synthesis libraries where hydrogen-bond donor count influences target binding, solubility, and membrane permeability. Commercial availability at ≥98% purity with defined storage conditions (2–8°C, sealed dry) supports reproducible procurement .

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